2-Phenyl-2,3-dihydrophthalazine-1,4-dione
Overview
Description
2-Phenyl-2,3-dihydrophthalazine-1,4-dione, also known as PDP, is a heterocyclic compound that has gained significant attention due to its potential applications in various fields of scientific research. PDP is a cyclic imide derivative that possesses a unique structural framework, which makes it an ideal candidate for the development of new drugs, catalysts, and materials.
Scientific Research Applications
Crystal Structure Analysis
Research by Yıldız et al. (2018) explored the crystal structure of a derivative, 2-(Hexyloxy)benzo[b]phenazine-6,11-dione, illustrating a method to prepare functionalized derivatives. This study highlights the importance of such compounds in structural chemistry and materials science due to their unique hydrogen bond formations and stacking interactions (Yıldız et al., 2018).
Supramolecular Chemistry
Suárez et al. (1998) demonstrated the self-assembly of 6,7-Bis(alkyloxy)-2,3-dihydrophthalazine-1,4-diones into lactim−lactam trimeric disks, further organizing into a thermotropic, columnar, discotic phase. This finding opens pathways for the development of supramolecular, discotic liquid crystals through recognition-induced generation (Suárez et al., 1998).
Synthetic Chemistry
Nematollahi et al. (2014) explored the electrochemical synthesis of new sulfonamide derivatives of potential biological significance, employing 2,3-dihydrophthalazine-1,4-dione. This innovative method offers an environmentally friendly, one-pot procedure for synthesizing sulfonamide derivatives, highlighting the compound's role in facilitating novel synthetic pathways (Nematollahi et al., 2014).
Green Chemistry
Satyanarayana et al. (2021) developed an efficient, green synthesis method for novel 2,3-dihydrophthalazine-1,4-dione derivatives. Using L-proline as a catalyst, this approach emphasizes the importance of environmentally friendly methodologies in the synthesis of chemically significant compounds (Satyanarayana et al., 2021).
Biological Evaluation
Kumar et al. (2017) synthesized 2,3-dihydrophthalazine-1,4-dione derivatives and screened them for in vitro antioxidant and anti-inflammatory activities. This study showcases the compound's potential in the development of new therapeutic agents, particularly in treating inflammation and oxidative stress-related diseases (Kumar et al., 2017).
Pharmacological Potential
Pawar and Jangale (2011) reported on the microwave-assisted synthesis and pharmacological evaluation of N2substituted Dihydrophthalazine-1,4-dione derivatives, highlighting the compound's significant anticonvulsant activity. Such studies indicate the potential application of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione derivatives in developing new medications for epilepsy and other seizure disorders (Pawar & Jangale, 2011).
Mechanism of Action
Target of Action
2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a pyridazine derivative that has been found to possess many biological properties . It has been reported to have very significant biological activities against osteosarcoma , glioma , hypolipidemic , and bacterials . It has also been suggested as a promising inhibitor of VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
It is believed that pdhp interacts with its targets, such as vegfr2, leading to inhibition of the target’s function . This interaction can result in changes in cellular processes, such as inhibition of angiogenesis in the case of VEGFR2 inhibition .
Biochemical Pathways
PDHP affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting VEGFR2, it can affect the VEGF signaling pathway, which plays a key role in angiogenesis . The inhibition of this pathway can lead to reduced blood vessel formation, which is particularly relevant in the context of cancer treatment, where angiogenesis is a critical process for tumor growth and metastasis .
Pharmacokinetics
It has been suggested that pdhp exhibits good drug-likeness parameters , indicating that it may have favorable ADME properties. These properties can impact the bioavailability of PDHP, influencing its efficacy and safety profile.
Result of Action
The result of PDHP’s action is the modulation of the activity of its targets, leading to changes in the associated cellular processes. For example, the inhibition of VEGFR2 can lead to reduced angiogenesis , which can potentially slow down tumor growth in cancerous conditions. Furthermore, PDHP has been reported to have significant biological activities against various conditions, including osteosarcoma, glioma, and bacterial infections .
Action Environment
The action of PDHP can be influenced by various environmental factors. For instance, the pH value of the environment can affect the selectivity and yield of PDHP synthesis . Moreover, the reaction of PDHP synthesis in confined microdroplets yields only the important six-membered heterocyclic product PDHP . This suggests that the environment can play a crucial role in the action, efficacy, and stability of PDHP.
properties
IUPAC Name |
3-phenyl-2H-phthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORJGJIZSYQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280097 | |
Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5439-98-5 | |
Record name | 5439-98-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC15447 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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